molecular formula C19H18N2O2S B2356612 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034596-91-1

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2356612
CAS No.: 2034596-91-1
M. Wt: 338.43
InChI Key: URMVHKOCWWTTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features an indene and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene derivative, followed by the introduction of the benzo[d]thiazole moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to handle the complex multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its structure suggests it could be explored for therapeutic uses, such as anti-inflammatory or anticancer agents.

    Industry: It could be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: These compounds share a similar indene structure and have diverse biological activities.

    Thiazole Derivatives: These compounds share the benzo[d]thiazole moiety and are known for their therapeutic potentials.

Uniqueness

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide is unique due to its combined indene and benzo[d]thiazole structure, which may confer unique properties and activities not seen in other compounds.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-19(9-14-4-2-3-5-15(14)10-19)11-20-18(22)13-6-7-16-17(8-13)24-12-21-16/h2-8,12H,9-11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMVHKOCWWTTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.